2-(4-(Difluoromethyl)phenyl)piperidine
Description
2-(4-(Difluoromethyl)phenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the para position. The difluoromethyl group imparts unique electronic and steric properties, influencing the compound's lipophilicity, metabolic stability, and interactions with biological targets. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity and pharmacokinetic profiles .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11-12,15H,1-3,8H2 |
InChI Key |
HONPSERUANVZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)piperidine typically involves the reaction of 4-(Difluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production with consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
2-(4-(Difluoromethyl)phenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The nature of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties:
Key Findings :
Piperidine vs. Piperazine Derivatives
Replacing piperidine with piperazine alters receptor interactions and pharmacokinetics:
| Compound | Core Structure | 5-HT7 Receptor Affinity (Ki, nM) | Metabolic Stability |
|---|---|---|---|
| 4-[2-(4-Methoxyphenyl)phenyl]piperidine | Piperidine | 12.5 | High (t₁/₂ > 6 hours) |
| Piperazine analog | Piperazine | 3.8 | Moderate (t₁/₂ ~ 3 hours) |
Key Findings :
Pharmacological Activity
Fluorinated piperidine derivatives target diverse neurological pathways:
Key Findings :
Physicochemical Properties
Melting points and solubility vary with substituents:
| Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | 172–175 | 2.8 | 0.45 |
| 4-(4-Nitrophenyl)piperidine | 287 | 1.9 | 0.12 |
| 4-(4-Bromophenyl)piperidine | 268 | 3.1 | 0.08 |
| 4-(4-Methoxyphenyl)piperidine | 198 | 1.5 | 1.20 |
Key Findings :
- Bulky/halogenated substituents (e.g., -Br, -NO₂) increase melting points but reduce solubility.
- Difluoromethyl achieves a balance between lipophilicity (LogP ~2.8) and moderate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
